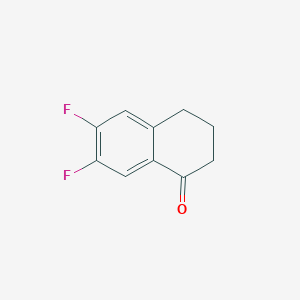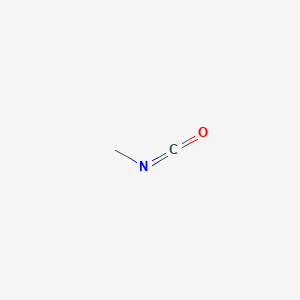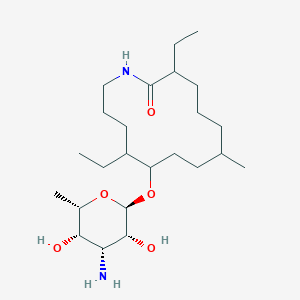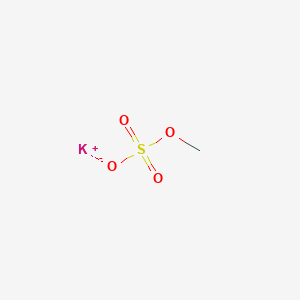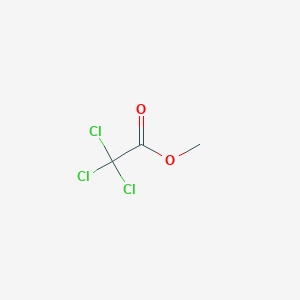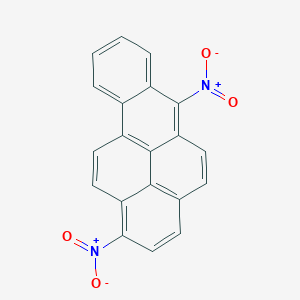
1,6-Dinitrobenzo(a)pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dinitrobenzo(a)pyrene (DNBaP) is a highly toxic and mutagenic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is a potent carcinogen and has been identified as a major environmental pollutant. DNBaP is formed during the incomplete combustion of organic matter, such as fossil fuels, tobacco, and wood. Exposure to DNBaP has been linked to various health problems, including cancer, respiratory diseases, and cardiovascular diseases.
Wirkmechanismus
1,6-Dinitrobenzo(a)pyrene exerts its toxic effects by binding to DNA and forming adducts that can cause mutations and DNA damage. It also induces oxidative stress and inflammation, which can lead to tissue damage and cell death. The exact mechanism of 1,6-Dinitrobenzo(a)pyrene-induced carcinogenesis is still not fully understood and requires further investigation.
Biochemische Und Physiologische Effekte
1,6-Dinitrobenzo(a)pyrene exposure has been shown to induce various biochemical and physiological effects, including DNA damage, oxidative stress, inflammation, and immune dysfunction. It can also affect the expression of genes involved in cell proliferation, apoptosis, and DNA repair. 1,6-Dinitrobenzo(a)pyrene exposure has been linked to various health problems, including cancer, respiratory diseases, and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1,6-Dinitrobenzo(a)pyrene is a well-established model compound for studying the mechanism of action of PAHs and their role in carcinogenesis. It is readily available and can be easily synthesized in the laboratory. However, 1,6-Dinitrobenzo(a)pyrene has some limitations in experimental studies, such as its high toxicity and mutagenicity, which can pose a risk to researchers. Moreover, the use of 1,6-Dinitrobenzo(a)pyrene in animal studies raises ethical concerns, as it can cause severe health problems in animals.
Zukünftige Richtungen
Future research on 1,6-Dinitrobenzo(a)pyrene should focus on understanding the molecular mechanisms of its carcinogenic effects and identifying potential therapeutic targets for cancer prevention and treatment. Moreover, the development of alternative methods for synthesizing 1,6-Dinitrobenzo(a)pyrene and other PAHs should be explored to reduce the environmental impact of their production. Finally, the development of safe and effective strategies for reducing human exposure to 1,6-Dinitrobenzo(a)pyrene and other PAHs should be a priority for public health research.
Synthesemethoden
1,6-Dinitrobenzo(a)pyrene can be synthesized by the nitration of benzo(a)pyrene, which is a common PAH found in tobacco smoke and automobile exhaust. The nitration process involves the reaction of benzo(a)pyrene with a mixture of nitric acid and sulfuric acid at a low temperature. The resulting product is then purified by column chromatography to obtain pure 1,6-Dinitrobenzo(a)pyrene.
Wissenschaftliche Forschungsanwendungen
1,6-Dinitrobenzo(a)pyrene is extensively used in scientific research to study the mechanism of action of PAHs and their role in carcinogenesis. It is also used as a model compound to investigate the metabolism and toxicity of PAHs in various biological systems, such as cell cultures, animal models, and human tissues.
Eigenschaften
CAS-Nummer |
128714-75-0 |
|---|---|
Produktname |
1,6-Dinitrobenzo(a)pyrene |
Molekularformel |
C20H10N2O4 |
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
1,6-dinitrobenzo[a]pyrene |
InChI |
InChI=1S/C20H10N2O4/c23-21(24)17-10-6-11-5-7-16-19-13(8-9-15(17)18(11)19)12-3-1-2-4-14(12)20(16)22(25)26/h1-10H |
InChI-Schlüssel |
ZBUIFCQCAOFRJN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2[N+](=O)[O-])C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C=C3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2[N+](=O)[O-])C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C=C3 |
Andere CAS-Nummern |
128714-75-0 |
Synonyme |
1,6-dinitrobenzo(a)pyrene 1,6-DNBP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



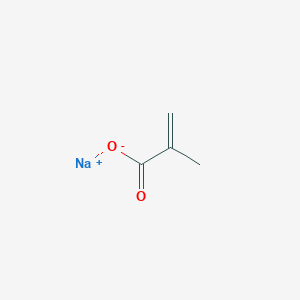
![2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B166296.png)
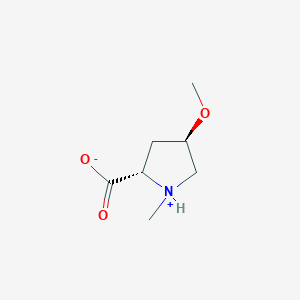
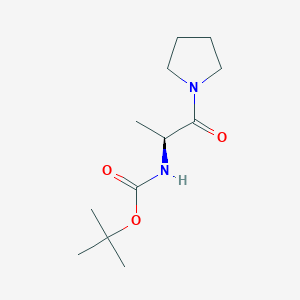

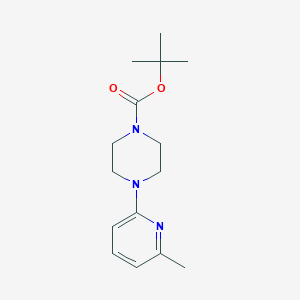
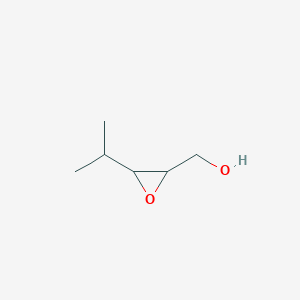
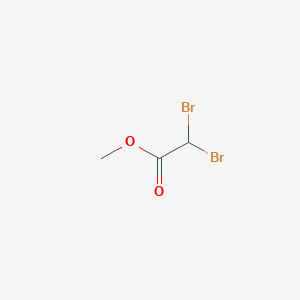
![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B166311.png)
